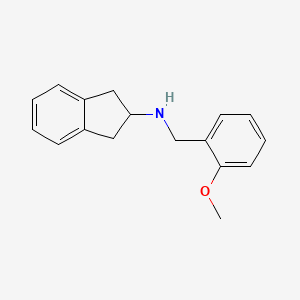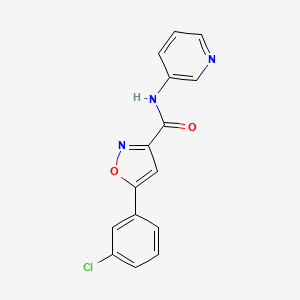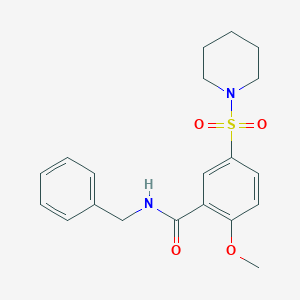![molecular formula C18H18BrN3OS B4740011 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4740011.png)
3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide
Vue d'ensemble
Description
3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTB is a thioamide derivative of 2-phenylaminopyrrolidine, which has been found to exhibit antitumor and antiviral activities.
Applications De Recherche Scientifique
3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to exhibit promising antitumor and antiviral activities. In vitro studies have shown that 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been found to inhibit the replication of HIV-1 and hepatitis B virus. In addition, 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine.
Mécanisme D'action
The exact mechanism of action of 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it has been proposed that 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide may inhibit the activity of certain enzymes or proteins involved in tumor growth or viral replication. For example, 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been found to inhibit the activity of RNA polymerase II, an enzyme involved in the transcription of viral genes.
Biochemical and Physiological Effects
3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide induces apoptosis, or programmed cell death, in cancer cells. 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been found to inhibit cell migration and invasion, which are important processes involved in tumor metastasis. In addition, 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to increase the levels of reactive oxygen species, which can cause oxidative damage to cancer cells. 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been found to increase the levels of intracellular calcium, which can trigger apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide is its potential use as an anticancer and antiviral agent. 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to exhibit potent activity against various cancer cell lines and viral pathogens. Another advantage of 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide is its relatively simple synthesis method, which makes it accessible to researchers. However, there are also some limitations associated with 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. For example, 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has low solubility in water, which can make it difficult to administer in vivo. In addition, 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has not been extensively studied in vivo, so its toxicity and pharmacokinetics are not well understood.
Orientations Futures
There are several future directions for research on 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. One direction is to optimize the synthesis method to improve the yield and purity of 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. Another direction is to investigate the in vivo efficacy and toxicity of 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, which will be important for its potential use as a therapeutic agent. In addition, further studies are needed to elucidate the exact mechanism of action of 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, which will help to identify potential targets for drug development. Finally, 3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide can be further modified to improve its solubility and bioavailability, which will enhance its potential as a therapeutic agent.
Propriétés
IUPAC Name |
3-bromo-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS/c19-14-7-5-6-13(12-14)17(23)21-18(24)20-15-8-1-2-9-16(15)22-10-3-4-11-22/h1-2,5-9,12H,3-4,10-11H2,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBZYIOWKQVRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4739941.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4739942.png)

![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4739960.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B4739966.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4739968.png)
![2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4739974.png)
![3-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol](/img/structure/B4739996.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4740004.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(3-methylphenoxy)propanamide](/img/structure/B4740029.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4740032.png)
![3-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methoxybenzoate](/img/structure/B4740039.png)